The compound 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex heterocyclic compound characterized by its unique structural features, including a benzoxazinone core and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
This compound can be sourced from various chemical suppliers specializing in research-grade materials. Its synthesis and characterization have been documented in scientific literature and databases such as BenchChem and the Royal Society of Chemistry.
The compound falls under the category of heterocyclic organic compounds, specifically those containing oxadiazole and benzoxazine structures. These classifications are significant due to their diverse biological activities and potential therapeutic applications.
The synthesis of 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step synthetic routes. The general approach includes:
In an industrial context, large-scale synthesis may utilize automated systems for greater efficiency. Reaction conditions such as temperature, pressure, and time are meticulously controlled to enhance product yield and purity.
The molecular structure of 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be represented by the following data:
| Property | Data |
|---|---|
| Molecular Formula | C16H14BrN3O3 |
| Molecular Weight | 372.20 g/mol |
| IUPAC Name | 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one |
| Canonical SMILES | CC1=C(C(=O)N(C2=CC=CC=C2)C(=NO1)C3=CC=CS3)N=C(NC(=O)C(C)=C)C=C |
The compound features a complex arrangement of rings that contribute to its chemical properties. The presence of bromine in the phenyl group enhances its reactivity and potential biological interactions.
This compound can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations.
The mechanism of action for 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves interactions with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures exhibit activity against various biological targets, suggesting that this compound may also possess significant bioactivity.
The physical properties of 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one include:
Chemical properties relevant to this compound include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents like DMSO |
| Stability | Stable under normal laboratory conditions |
These properties are crucial for understanding the compound's behavior in various chemical environments.
The compound has potential applications in several scientific fields:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0